molecular formula C10H14N2 B1603433 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 649569-61-9

2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B1603433
M. Wt: 162.23 g/mol
InChI Key: COFHVMXNLAGVTB-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a compound of interest in medicinal chemistry . It is a chiral compound due to the presence of the methyl substituent .


Synthesis Analysis

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine involves various techniques. One method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . Another method involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is complex. It has a molecular weight of 288.44 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be involved in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .


Physical And Chemical Properties Analysis

2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a chiral compound . It is an oil at room temperature .

Scientific Research Applications

  • Pharmacology

    • Summary of Application : 1-Methyl-1, 2, 3, 4-tetrahydroisoquinoline has been studied in the context of diabetic thermal hyperalgesia .
    • Methods of Application : The compound was administered intraperitoneally at doses of 15, 30, and 45 mg/kg .
    • Results or Outcomes : Four weeks after STZ administration, mice exhibited significantly reduced response latencies in the tail immersion test .
  • Neuroscience

    • Summary of Application : 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been studied in the context of dopamine metabolism .
    • Methods of Application : The compound is a well-characterized inhibitor of monoamine oxidase (MAO) .
    • Results or Outcomes : It caused a decrease in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) with a significant increase in the levels of 3-methoxytyramine (3-MT) .
  • Antibacterial Research

    • Summary of Application : Certain 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid derivatives have been synthesized and studied for their antibacterial properties .
    • Methods of Application : The compounds were synthesized and compared with chloromycin, norfloxacin, and fluconazole .
    • Results or Outcomes : Among the synthesized derivatives, one was found to be the most active .
  • Chemical Synthesis

    • Summary of Application : 2-Methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H13N . It can be used as a building block in the synthesis of various chemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not mentioned in the sources .
    • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not mentioned in the sources .
  • Antifungal Research

    • Summary of Application : Certain 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid derivatives have been synthesized and studied for their antifungal properties .
    • Methods of Application : The compounds were synthesized and compared with chloromycin, norfloxacin, and fluconazole .
    • Results or Outcomes : Among the synthesized derivatives, one was found to be the most active .

Future Directions

The future directions of research on 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine could involve further exploration of its biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFHVMXNLAGVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595919
Record name 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

CAS RN

649569-61-9
Record name 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 3
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 4
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 5
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

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